
Allyl 4-((3-fluorobenzyl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 4-((3-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C17H15FO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an allyl group, and the hydrogen atom of the hydroxyl group is replaced by a 3-fluorobenzyl group. This compound is used in various chemical research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of Allyl 4-((3-fluorobenzyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Allyl 4-((3-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the reaction conditions and reagents used.
Reduction: The carbonyl group of the ester can be reduced to form an alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Allyl 4-((3-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release the active 4-hydroxybenzoic acid and 3-fluorobenzyl alcohol. These products can then interact with various enzymes and receptors, leading to their biological effects .
Vergleich Mit ähnlichen Verbindungen
Allyl 4-((3-fluorobenzyl)oxy)benzoate can be compared with other similar compounds, such as:
Allyl 4-((4-decyloxy)benzoyl)oxy)benzoate: This compound is used in the synthesis of liquid crystal elastomers and has different physical and chemical properties due to the presence of the decyloxy group.
4-((3-fluorobenzyl)oxy)benzoic acid: This compound lacks the allyl group and has different reactivity and applications.
The uniqueness of this compound lies in its combination of the allyl and fluorobenzyl groups, which provides distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C17H15FO3 |
|---|---|
Molekulargewicht |
286.30 g/mol |
IUPAC-Name |
prop-2-enyl 4-[(3-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H15FO3/c1-2-10-20-17(19)14-6-8-16(9-7-14)21-12-13-4-3-5-15(18)11-13/h2-9,11H,1,10,12H2 |
InChI-Schlüssel |
DWJFDYQTXULEPY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


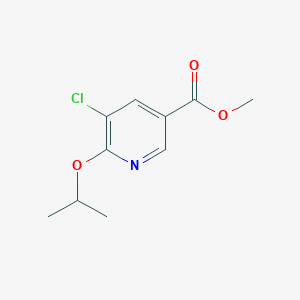
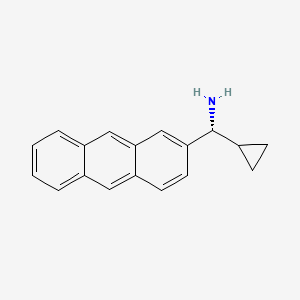
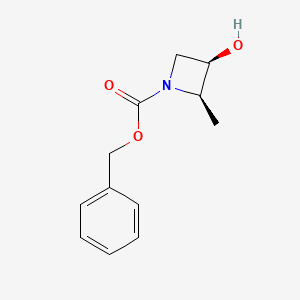
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
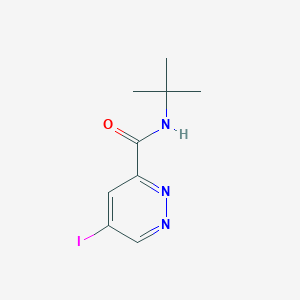
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13026531.png)
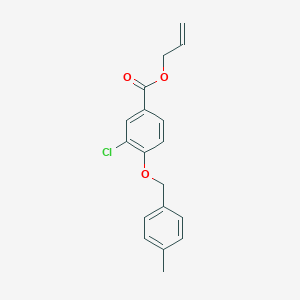

amino}pyrrolidine-1-carboxylate](/img/structure/B13026549.png)
![2-Bromospiro[benzo[b]fluorene-11,9'-xanthene]](/img/structure/B13026550.png)
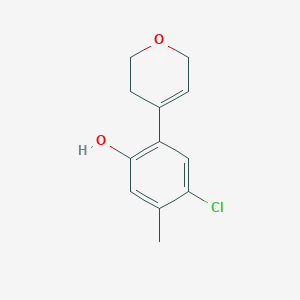
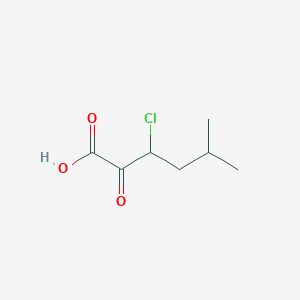
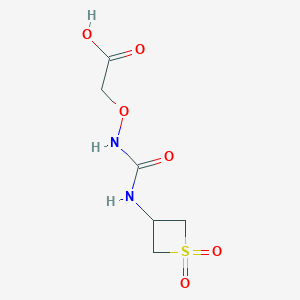
![tert-Butyl (1-azaspiro[4.4]nonan-6-yl)carbamate](/img/structure/B13026579.png)
